2-Hydrazino-1,3-benzoxazole
Overview
Description
2-Hydrazino-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a benzoxazole ring substituted with a hydrazino group at the second position
Mechanism of Action
Target of Action
2-Hydrazino-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole and its derivatives have been synthesized and evaluated for their pharmacological activities . They interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s storage temperature suggests that it may have specific stability and solubility characteristics .
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The action of this compound may be influenced by environmental factors. For instance, its storage temperature suggests that it may be sensitive to heat . Additionally, the compound should be kept in a dark place and under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives, which include 2-Hydrazino-1,3-benzoxazole, have a wide range of biological activities . They can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Cellular Effects
Benzoxazole derivatives have been shown to possess potent anticancer activity . They can target a wide range of metabolic pathways and cellular processes in cancer pathology .
Molecular Mechanism
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Metabolic Pathways
Benzoxazole derivatives are known to target a wide range of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1,3-benzoxazole typically involves the reaction of 2-aminophenol with hydrazine derivatives. One common method includes the condensation of 2-aminophenol with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of benzoxazole.
Reduction: Hydrazine-substituted benzoxazoles.
Substitution: Various substituted benzoxazole derivatives depending on the reagent used.
Scientific Research Applications
2-Hydrazino-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the hydrazino group, leading to different reactivity and applications.
2-Methylbenzoxazole: Substituted with a methyl group instead of a hydrazino group, affecting its chemical properties.
2-Hydrazinobenzothiazole:
Uniqueness
2-Hydrazino-1,3-benzoxazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1,3-benzoxazol-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJGSMHKVXOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307653 | |
Record name | 2-hydrazino-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15062-88-1 | |
Record name | 15062-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazino-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDRAZINOBENZOXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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